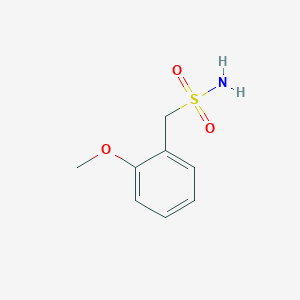

(2-Methoxyphenyl)methanesulfonamide

Vue d'ensemble

Description

(2-Methoxyphenyl)methanesulfonamide is a chemical compound that is part of a broader class of methanesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a methane moiety, which can be further substituted with various aromatic or heteroaromatic rings. The methoxy group in the 2-position of the phenyl ring indicates the presence of an ether functional group, which can influence the physical, chemical, and biological properties of the compound.

Synthesis Analysis

The synthesis of related methanesulfonamide compounds has been reported in the literature. For instance, 1-(2-methoxyethyl)-3-methylimidazolium methanesulfonate, an ionic liquid with a similar methanesulfonate moiety, was synthesized using a one-step method that is cost-effective . Another study reported the one-step synthesis of 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides, which suggests that halogenated precursors can be used to introduce various substituents onto the methanesulfonamide backbone . Additionally, N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide was synthesized with high yield through Sonogashira cross-coupling, demonstrating the versatility of methanesulfonamide derivatives in coupling reactions .

Molecular Structure Analysis

The molecular structure of methanesulfonamide derivatives can be characterized using various spectroscopic techniques. Infrared (IR) spectroscopy, proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), mass spectrometry, and elemental analysis are commonly employed to confirm the structure of synthesized compounds . These techniques provide information about the functional groups present, the connectivity of atoms within the molecule, and the molecular weight.

Chemical Reactions Analysis

Methanesulfonamides can participate in a variety of chemical reactions. For example, they can be used in cross-coupling reactions, as demonstrated by the synthesis of substituted phenyl methanesulfonamides . Methanesulfonamide itself has been studied as a cosolvent and a general acid catalyst in Sharpless asymmetric dihydroxylations, indicating its potential role in facilitating chemical transformations . The presence of the methoxy group in (2-methoxyphenyl)methanesulfonamide could also influence its reactivity in such reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of methanesulfonamide derivatives are influenced by their molecular structure. The ionic liquid 1-(2-methoxyethyl)-3-methylimidazolium methanesulfonate, for example, has been characterized for its thermal and chemical stability, which are important for its application in carbon dioxide absorption . The solubility of carbon dioxide in methanesulfonate-based ionic liquids has been shown to increase with pressure and decrease with temperature . These properties are crucial for the design of advanced absorbent materials in fossil fuel processing.

Applications De Recherche Scientifique

Antitumor Research

Methanesulfonamide, N-(4-(9 acridinylamino)-3-methoxyphenyl)-(m-AMSA), has been explored for its potential in treating malignant melanoma. A Phase II study by the Eastern Cooperative Oncology Group assessed its efficacy in patients, employing a dosage of 40 mg/M2 as an intravenous infusion over 20 minutes for three days, repeated every three weeks. However, the study concluded that m-AMSA showed no significant clinical activity against malignant melanoma in the patient group studied (Arseneau et al., 1982).

Chemical Synthesis and Applications

The compound has been involved in various chemical synthesis processes. For instance, the reaction of N-(2-bromophenyl)-and N-(2-iodophenyl)methanesulfonamide with terminal acetylenes, facilitated by dichlorobis(triphenylphosphine)palladium, has led to the one-step synthesis of 1-methylsulfonyl-indoles with diverse functional groups (Sakamoto et al., 1988). Additionally, it has been utilized in the synthesis of diethyltin-based three-dimensional self-assemblies derived from sulfonate-phosphonate ligands, exhibiting unique structural motifs and self-assembly characteristics (Shankar et al., 2011).

Pharmacological Studies

In pharmacological studies, methanesulfonamide derivatives have been evaluated for their anti-cancer and anti-inflammatory activities. For example, condensation of 3,4-diaryl-2-imino-4-thiazolines with methanesulfonyl chloride yielded derivatives that were screened against various human cancer cell lines, showing some level of growth inhibition and anti-inflammatory activity (Sondhi et al., 2009).

Computational and Structural Analysis

The compound has been a subject of computational and structural studies. A DFT-based computational study was conducted on N-(2-methylphenyl)methanesulfonamide and N-(3-methylphenyl)methanesulfonamide to understand their molecular conformation, NMR chemical shifts, and vibrational transitions, providing insights into their chemical properties (Karabacak et al., 2010).

Miscellaneous Applications

Methanesulfonamide has been investigated in various other applications, such as its role as a cosolvent and a general acid catalyst in Sharpless asymmetric dihydroxylations, highlighting its utility in organic synthesis processes (Junttila & Hormi, 2009).

Safety and Hazards

“(2-Methoxyphenyl)methanesulfonamide” is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Mécanisme D'action

Target of Action

Methanesulfonates, a related class of compounds, are known to act as biological alkylating agents . They interact with the intracellular milieu through their alkyl-oxygen bonds .

Mode of Action

Methanesulfonates, which are structurally similar, undergo fission of their alkyl-oxygen bonds within the intracellular environment . This suggests that (2-Methoxyphenyl)methanesulfonamide might also interact with its targets in a similar manner.

Biochemical Pathways

Methanesulfonamide, a related compound, is used in the synthesis of important organic reagents and can serve as a source of nitrogen in the conversion of carboxylic acids to corresponding nitriles .

Result of Action

Related compounds like methanesulfonamide are widely used as reagents in the synthesis of medicinally important compounds , suggesting that (2-Methoxyphenyl)methanesulfonamide might have similar applications.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (2-Methoxyphenyl)methanesulfonamide. For instance, the stability of related compounds under acidic, alkaline, and aqueous conditions has been noted . These factors could potentially affect the stability and efficacy of (2-Methoxyphenyl)methanesulfonamide as well.

Propriétés

IUPAC Name |

(2-methoxyphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-12-8-5-3-2-4-7(8)6-13(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLTZHNGIQIVQEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80533164 | |

| Record name | 2-Methoxybenzenemethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80533164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89782-91-2 | |

| Record name | 2-Methoxybenzenemethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89782-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxybenzenemethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80533164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methoxyphenyl)methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

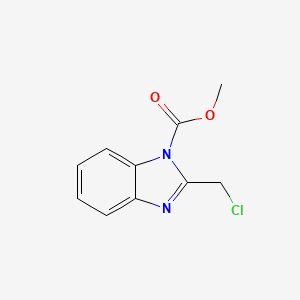

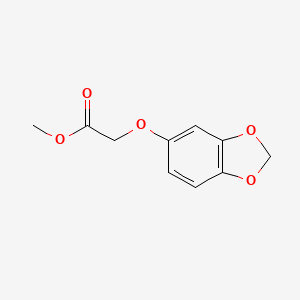

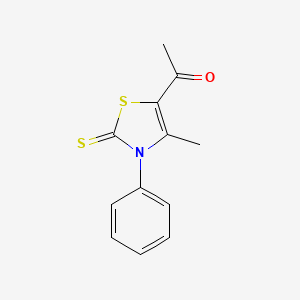

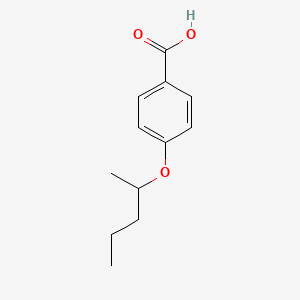

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl]phenol](/img/structure/B3022352.png)

![1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-indole-2,3-dione](/img/structure/B3022353.png)

![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B3022356.png)

![[(2-Methoxyethyl)carbamoyl]formic acid](/img/structure/B3022362.png)